molecular formula C11H11F2NO B13202832 1-(2,4-Difluorophenyl)piperidin-2-one

1-(2,4-Difluorophenyl)piperidin-2-one

Katalognummer: B13202832
Molekulargewicht: 211.21 g/mol
InChI-Schlüssel: FOSHLJRWUXVITQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,4-Difluorophenyl)piperidin-2-one is a chemical compound with the molecular formula C11H11F2NO It is a piperidinone derivative, characterized by the presence of a piperidine ring substituted with a 2,4-difluorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Difluorophenyl)piperidin-2-one typically involves the reaction of 2,4-difluoroaniline with piperidin-2-one under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2,4-Difluorophenyl)piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted piperidines and N-oxides, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-(2,4-Difluorophenyl)piperidin-2-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(2,4-Difluorophenyl)piperidin-2-one involves its interaction with specific molecular targets. It is believed to act on certain receptors or enzymes, modulating their activity. The exact pathways and targets are still under investigation, but it is known to influence various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(2,4-Difluorophenyl)piperidin-2-one is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar piperidinone derivatives .

Eigenschaften

Molekularformel

C11H11F2NO

Molekulargewicht

211.21 g/mol

IUPAC-Name

1-(2,4-difluorophenyl)piperidin-2-one

InChI

InChI=1S/C11H11F2NO/c12-8-4-5-10(9(13)7-8)14-6-2-1-3-11(14)15/h4-5,7H,1-3,6H2

InChI-Schlüssel

FOSHLJRWUXVITQ-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C(=O)C1)C2=C(C=C(C=C2)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.